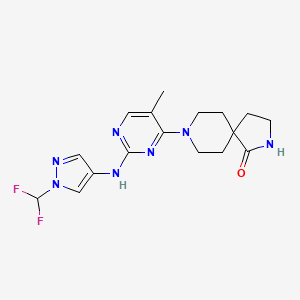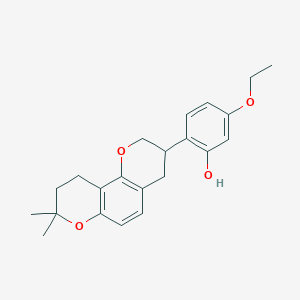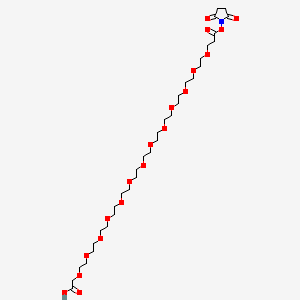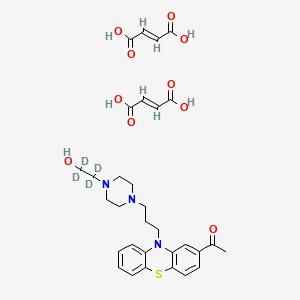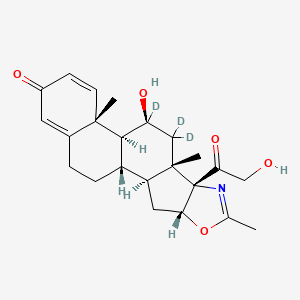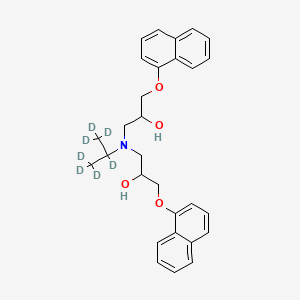
Propranolol impurity B-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propranolol impurity B-d7 is a deuterated form of propranolol impurity B, which is a by-product formed during the synthesis of propranolol. Propranolol is a non-selective beta-adrenergic antagonist widely used for the treatment of hypertension, angina, and other cardiovascular conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of propranolol and its impurities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propranolol impurity B-d7 involves the deuteration of propranolol impurity B. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. The use of deuterated solvents and catalysts is carefully monitored to ensure consistent quality and minimize the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Propranolol impurity B-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Propranolol impurity B-d7 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of propranolol and its impurities.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites of propranolol.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques to quantify propranolol and its impurities.
Drug Development: Assisting in the development of new beta-blockers and improving the safety and efficacy of existing drugs.
Mécanisme D'action
The mechanism of action of Propranolol impurity B-d7 is similar to that of propranolol, as it is a structural analog. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the beta-1 and beta-2 adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The deuterated form may exhibit slightly different pharmacokinetic properties due to the presence of deuterium atoms, which can affect the rate of metabolic reactions.
Comparaison Avec Des Composés Similaires
Propranolol: The parent compound, a non-selective beta-blocker used for cardiovascular conditions.
Propranolol Impurity B: The non-deuterated form of the impurity.
Other Beta-Blockers: Compounds such as atenolol, metoprolol, and nadolol, which have similar therapeutic effects but different pharmacokinetic profiles.
Uniqueness: Propranolol impurity B-d7 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic stability and pathways of propranolol. The use of deuterated compounds in research helps in understanding the drug’s behavior in the body and can lead to the development of more effective and safer medications.
Propriétés
Formule moléculaire |
C29H33NO4 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3/i1D3,2D3,21D |
Clé InChI |
MKZHJJQCUIZEDE-PRCNHKIYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |
SMILES canonique |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



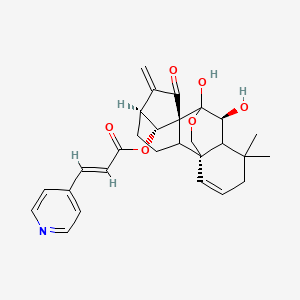

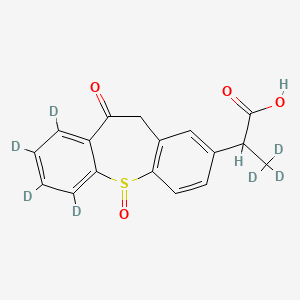
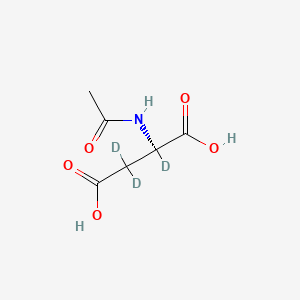


![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
